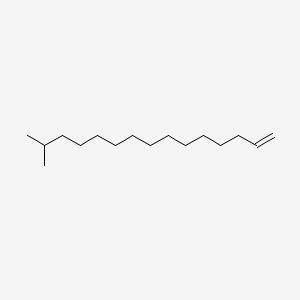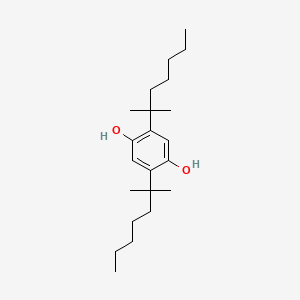
Titanium acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium acrylate is a compound that combines the properties of titanium with the reactivity of acrylate groups. This unique combination makes it a valuable material in various fields, including materials science, chemistry, and industrial applications. The compound is known for its ability to form strong bonds and its versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium acrylate can be synthesized through the reaction of titanium alkoxy derivatives with unsaturated acids. The reaction conditions, such as temperature and the nature of the initial reagents, play a crucial role in determining the final product. For instance, the reaction of titanium alkoxy derivatives with acrylic acid can lead to the formation of this compound clusters .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where precise control over reaction conditions is maintained. The process typically involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions: Titanium acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, a process that is often catalyzed by heat or light.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state titanium compounds.
Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the acrylate groups, depending on the desired product.
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium derivatives with different functional groups.
Scientific Research Applications
Titanium acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: this compound derivatives are explored for their potential use in biomedical applications, including drug delivery and imaging.
Medicine: The compound’s biocompatibility makes it suitable for use in medical implants and devices.
Industry: this compound is used in the production of high-performance coatings, adhesives, and composites.
Mechanism of Action
The mechanism by which titanium acrylate exerts its effects involves the interaction of its acrylate groups with various molecular targets. The acrylate groups can undergo polymerization reactions, leading to the formation of crosslinked networks. These networks provide structural stability and enhance the material’s mechanical properties. Additionally, the titanium component can participate in catalytic reactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Titanium acrylate can be compared with other similar compounds, such as:
Titanium oxoacrylates: These compounds have similar structures but differ in their oxidation states and reactivity.
Titanium alkoxides: While these compounds share the titanium component, they lack the acrylate groups, making them less versatile in certain reactions.
Properties
| 58197-49-2 | |
Molecular Formula |
C12H12O8Ti |
Molecular Weight |
332.09 g/mol |
IUPAC Name |
prop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
InChI Key |
YRWWCNGKZLMTPH-UHFFFAOYSA-J |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)


